molecular formula C10H12N2O2 B11445783 3-hydroxy-N'-(propan-2-ylidene)benzohydrazide

3-hydroxy-N'-(propan-2-ylidene)benzohydrazide

Cat. No.: B11445783
M. Wt: 192.21 g/mol
InChI Key: PXMSOCUBZORDGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-N’-(propan-2-ylidene)benzohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a hydroxyl group, a benzene ring, and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N’-(propan-2-ylidene)benzohydrazide typically involves the reaction of 3-hydroxybenzohydrazide with acetone. The reaction is carried out in an ethanol solution, where the mixture is stirred at 50°C for about 30 minutes. The product is then cooled to room temperature and filtered to obtain a clear yellow solution. Slow evaporation of the solvent at room temperature over two weeks results in the formation of yellow crystals .

Industrial Production Methods

While specific industrial production methods for 3-hydroxy-N’-(propan-2-ylidene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-N’-(propan-2-ylidene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The hydrazide group can be reduced to form amines.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of benzylamine derivatives.

    Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

3-hydroxy-N’-(propan-2-ylidene)benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-hydroxy-N’-(propan-2-ylidene)benzohydrazide involves its ability to form stable complexes with metal ions. The hydroxyl and hydrazide groups act as ligands, coordinating with metal ions to form octahedral or other geometrical structures. This coordination can influence the biological activity of the compound, making it useful in medicinal applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-N’-(propan-2-ylidene)benzohydrazide
  • 4-methyl-N’-(propan-2-ylidene)benzenesulfonohydrazide

Uniqueness

3-hydroxy-N’-(propan-2-ylidene)benzohydrazide is unique due to the presence of the hydroxyl group on the benzene ring, which enhances its ability to form hydrogen bonds and coordinate with metal ions. This property distinguishes it from other similar compounds and makes it particularly useful in coordination chemistry and medicinal applications .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

3-hydroxy-N-(propan-2-ylideneamino)benzamide

InChI

InChI=1S/C10H12N2O2/c1-7(2)11-12-10(14)8-4-3-5-9(13)6-8/h3-6,13H,1-2H3,(H,12,14)

InChI Key

PXMSOCUBZORDGS-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC=C1)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.